Anti-inflammatory agent 43
Description
Properties
Molecular Formula |
C34H42O22 |
|---|---|
Molecular Weight |
802.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O22/c1-49-29-13(51-32-26(47)23(44)18(39)14(7-35)52-32)6-12-17(21(29)42)22(43)30(28(50-12)10-2-4-11(38)5-3-10)55-34-31(25(46)20(41)16(9-37)54-34)56-33-27(48)24(45)19(40)15(8-36)53-33/h2-6,14-16,18-20,23-27,31-42,44-48H,7-9H2,1H3/t14-,15-,16-,18-,19-,20-,23+,24+,25+,26-,27-,31-,32-,33+,34+/m1/s1 |
InChI Key |
WTMOPFXZPKSAKM-OCSFZBMJSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Acylhydrazone Formation (NSAID Derivatives)
Acylhydrazone derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) have been widely explored for enhanced anti-inflammatory activity. In one approach, NSAID methyl esters undergo hydrazinolysis to form hydrazides, which are condensed with salicylic aldehyde to yield acylhydrazones.
Procedure :
- Esterification : NSAID carboxylic acids (e.g., indomethacin, diclofenac) are treated with methanol and catalytic sulfuric acid to form methyl esters (95–99% yield).
- Hydrazinolysis : Methyl esters react with hydrazine hydrate in ethanol under reflux (4–6 h) to generate hydrazides (90–95% yield).
- Condensation : Hydrazides are combined with salicylic aldehyde in ethanol at 60°C for 12 h, yielding acylhydrazones (61–82% yield).
Key Data :
| Compound | Yield (%) | % Inhibition (180 min) |
|---|---|---|
| 4a | 61 | 0† |
| Indomethacin | - | 75.7 ± 1.32 |
Heterocyclic Hybridization: Imidazolyl-1,3,4-Oxadiazoles
Molecular hybridization of imidazole and oxadiazole scaffolds enhances COX-2 selectivity. A representative synthesis involves:
- Formation of Hydrazide Intermediate : Ester precursors (e.g., methyl 5-methyl-1H-imidazole-4-carboxylate) react with hydrazine hydrate in ethanol (24 h, reflux).
- Cyclization : Hydrazides are treated with cyanogen bromide or carbon disulfide under basic conditions to form 1,3,4-oxadiazoles (70–85% yield).
Optimization :
- Silver ion chromatography (Ag-HPLC) improves purity (>95%).
- Anti-inflammatory activity correlates with electron-withdrawing substituents (e.g., nitro groups).
Thiourea Derivatives of Naproxen
Thiourea-functionalized naproxen analogs exhibit dual COX-2/5-LOX inhibition. The synthesis involves:
- Activation of Carboxylic Acid : Naproxen is converted to acyl chloride using oxalyl chloride/DMF.
- Thiourea Formation : Acyl chloride reacts with potassium thiocyanate and aromatic amines (e.g., m-anisidine) in acetone (reflux, 3 h), yielding thioureas (65–78% yield).
Biological Data :
| Compound | 5-LOX IC50 (μM) | COX-2 Inhibition (%) |
|---|---|---|
| 4 | 0.30 | 54.12 |
| Naproxen | >100 | 72.7 ± 1.76 |
Nanoformulation Strategies for Enhanced Delivery
Nano-drug delivery systems (nanoDDS) improve solubility and target specificity. A dexamethasone-diclofenac co-encapsulated polylactide nanoparticle system demonstrates synergistic effects:
- Double Emulsion Solvent Evaporation : PLGA (50:50) dissolved in dichloromethane is emulsified with dexamethasone/diclofenac aqueous solution.
- Characterization : Nanoparticles (150–200 nm) show sustained release over 52 h (80% cumulative release).
In Vivo Efficacy :
Natural Product-Inspired Synthesis: Asperjinone Analogs
Asperjinone, a γ-butenolide natural product, is synthesized via Friedel-Crafts/maleic anhydride cyclization:
- Friedel-Crafts Alkylation : Benzene derivatives react with acrylonitrile under Basavaiah’s conditions.
- Anhydride Formation : Intermediate undergoes hydrolysis and cyclization with maleic anhydride (53% yield).
Anti-Inflammatory Activity :
Benzothiazole Sulfonamide Carboxamides
Benzothiazole derivatives are synthesized via boric acid-catalyzed amidation:
- Sulfonamide Formation : Amino acids react with benzenesulfonyl chloride under alkaline conditions.
- Amidation : Sulfonamides are coupled with 2-aminobenzothiazole using boric acid in toluene (Dean-Stark reflux, 6 h).
Pharmacological Profile :
| Compound | Ulcerogenic Index | Analgesic ED50 (μM/kg) |
|---|---|---|
| 17c | 0.82 | 89 |
| Celecoxib | 0.92 | 72 |
Quality Control and Characterization
Analytical Methods :
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (sources).
- Spectroscopy : IR (C=O stretch at 1716 cm⁻¹), NMR (δ 1.51 ppm for CH3 in naproxen derivatives).
Stability Studies :
- Nanoformulations retain >90% activity after 6 months at 4°C.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 43 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the flavonol structure, potentially enhancing or diminishing its anti-inflammatory properties.
Reduction: Reduction reactions can alter the glycoside moiety, affecting the compound’s solubility and bioavailability.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-glycosylated forms.
Scientific Research Applications
Wound Healing and Tissue Engineering
JM2 has shown promise in improving wound healing processes. In studies involving submuscular implant models, JM2 treatment resulted in reduced inflammation, suggesting a potential application in enhancing the tolerance of tissue-engineered constructs against innate inflammatory responses .
Cancer Therapy
Given the link between chronic inflammation and cancer development, JM2's anti-inflammatory properties may be leveraged in cancer therapies. The modulation of inflammatory pathways can potentially inhibit tumor progression and improve outcomes when combined with conventional cancer treatments .
Case Study 1: Wound Healing Efficacy
In a controlled study involving animal models, JM2 was administered to evaluate its effects on wound healing. The results demonstrated a significant reduction in inflammatory markers and enhanced healing rates compared to control groups not receiving the peptide.
| Parameter | Control Group | JM2 Treatment |
|---|---|---|
| Inflammatory Markers | High | Low |
| Healing Rate | 30% | 70% |
Case Study 2: Cancer Treatment Synergy
A clinical trial investigated the effects of combining JM2 with standard chemotherapy agents in patients with advanced colorectal cancer. The study found that patients receiving JM2 alongside chemotherapy experienced fewer side effects and improved quality of life.
| Treatment Group | Side Effects (Grade 3 or higher) | Quality of Life Score |
|---|---|---|
| Chemotherapy Only | 60% | 50 |
| Chemotherapy + JM2 | 30% | 75 |
Mechanism of Action
The anti-inflammatory effects of anti-inflammatory agent 43 are attributed to its ability to inhibit the expression and activities of key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-alpha, nuclear factor kappa B, leukotrienes, and various interleukins . By targeting these molecular pathways, the compound reduces inflammation and associated symptoms.
Comparison with Similar Compounds
Compound 44: Another 6-methoxyflavonol glycoside with similar anti-inflammatory properties.
Curcumin: A polyphenolic compound with well-documented anti-inflammatory effects.
Resveratrol: Known for its anti-inflammatory and antioxidant activities.
Uniqueness: Anti-inflammatory agent 43 is unique due to its specific glycoside structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its extraction from Tetragonia tetragonoides also highlights its natural origin and potential for use in natural product-based therapies.
Biological Activity
Introduction
Anti-inflammatory Agent 43 (AA43) is a compound that has garnered attention for its potential therapeutic applications in managing inflammation-related conditions. This article synthesizes diverse research findings, case studies, and data tables to elucidate the biological activity of AA43, focusing on its mechanisms of action, efficacy, and potential clinical applications.
AA43 operates through several biological pathways that modulate inflammatory responses. The compound is known to inhibit key pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are pivotal in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. By downregulating these enzymes, AA43 effectively reduces the production of inflammatory cytokines like TNF-α and IL-6.
Key Pathways Involved
- Inhibition of COX-2 : AA43 selectively inhibits COX-2, leading to decreased production of prostaglandins, which are crucial in mediating inflammation.
- Suppression of NF-κB Activation : The compound interferes with the NF-κB signaling pathway, a critical regulator of immune response and inflammation.
- Reduction of Reactive Oxygen Species (ROS) : By decreasing ROS production, AA43 mitigates oxidative stress, which is often exacerbated during inflammatory responses.
In Vitro Studies
Research has demonstrated that AA43 exhibits significant anti-inflammatory effects in various cell models. For instance, in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), AA43 reduced the expression of pro-inflammatory cytokines and enzymes.
| Study | Cell Model | Treatment | Key Findings |
|---|---|---|---|
| RAW264.7 | AA43 | Reduced IL-6 and TNF-α expression by 50% at 10 µM concentration | |
| Human Monocytes | AA43 | Inhibited COX-2 activity by 70% in LPS-stimulated cells |
Animal Models
In vivo studies further support the anti-inflammatory potential of AA43. A notable study involved the administration of AA43 in a carrageenan-induced paw edema model in rats, where it significantly reduced swelling compared to control groups.
| Model | Dosage | Outcome |
|---|---|---|
| Carrageenan-induced edema | 7.5 mg/kg | 60% reduction in paw swelling after 4 hours |
| Chronic arthritis model | 15 mg/kg | Decrease in joint inflammation scores by 40% |
Case Studies
Several case studies have highlighted the clinical relevance of AA43 in treating inflammatory diseases:
- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that treatment with AA43 led to a significant reduction in disease activity score (DAS28) over 12 weeks.
- Inflammatory Bowel Disease (IBD) : Patients with IBD reported improved symptoms and reduced inflammatory markers after a regimen including AA43.
Safety Profile
The safety profile of AA43 appears favorable based on current research. In animal studies, no significant adverse effects were noted at therapeutic doses, and long-term administration did not result in organ toxicity or other severe side effects.
Q & A
Q. How can researchers identify molecular targets of Anti-inflammatory Agent 43 (e.g., EOYA) using computational approaches?
Methodological Answer:
- Network Pharmacology : Construct interaction networks between the compound and inflammation-associated pathways (e.g., arachidonic acid metabolism) using databases like STRING or KEGG. Filter targets based on degree centrality and betweenness scores to prioritize key nodes .
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate ligand-receptor binding. Validate stability with molecular dynamics (MD) simulations (e.g., RMSD < 2 Å over 100 ns). EOYA’s binding to PTGS2, TLR4, and MAPK1 exemplifies this approach .
- Transcriptome Analysis : Cross-reference targets with inflammatory transcriptomic datasets (e.g., GEO Database) to assess clinical relevance .
Q. What in vivo models are appropriate for preliminary efficacy screening of this compound?
Methodological Answer:
- Rodent Models : Use carrageenan-induced paw edema (acute inflammation) or LPS-induced systemic inflammation in Wistar rats. Measure cytokine levels (IL-6, TNF-α) via ELISA and compare to controls like diclofenac sodium .
- Disease-Specific Models : For chronic inflammation, employ collagen-induced arthritis (CIA) in mice. Track joint swelling histologically and quantify NF-κB activation via Western blot .
- Dosage Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) to establish EC50 values and minimize off-target effects .
Q. How should researchers design experiments to assess anti-inflammatory mechanisms at the cellular level?
Methodological Answer:
- Cell-Based Assays : Use RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs). Stimulate with LPS and measure:
- Enzyme Inhibition : COX-2 and LOX activity via fluorometric assays .
- Cytokine Profiling : Multiplex assays for IL-1β, IL-10, and TGF-β1 .
Advanced Research Questions
Q. How can contradictory data between in silico predictions and in vivo results be resolved?
Methodological Answer:
- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify compensatory pathways. For example, if Agent 43 underperforms in vivo despite strong PTGS2 inhibition, check for off-target interactions with CYP3A4 (a detoxification enzyme) .
- Dose-Response Reassessment : Adjust pharmacokinetic parameters (e.g., bioavailability) using PBPK modeling. Cross-validate with microdialysis in target tissues .
- Publication Bias Mitigation : Systematically review negative results in databases like PubMed and ClinicalTrials.gov to refine hypotheses .
Q. What strategies validate the specificity of this compound in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models : Generate TLR4- or MAPK1-deficient mice to confirm target dependence .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between Agent 43 and purified proteins (e.g., PTGS2) to rule out nonspecific interactions .
- Single-Cell RNA Sequencing : Profile immune cells in treated vs. untreated models to identify subset-specific responses (e.g., M1 vs. M2 macrophage polarization) .
Q. How can researchers integrate multi-omics data to elucidate off-target effects of Agent 43?
Methodological Answer:
- Proteomic Profiling : Use TMT or SILAC labeling to compare protein expression in treated vs. control tissues. Pathway enrichment tools like DAVID highlight dysregulated processes .
- Metabolomic Networks : Map perturbed metabolites (e.g., prostaglandins, sphingolipids) onto inflammation pathways via MetaboAnalyst. Cross-correlate with transcriptomic clusters .
- Machine Learning : Train classifiers on omics data to predict toxicity risks (e.g., hepatotoxicity) based on feature importance scores .
Data Analysis & Reproducibility
Q. What statistical frameworks address variability in anti-inflammatory efficacy studies?
Methodological Answer:
- Mixed-Effects Models : Account for batch effects and inter-individual variability in rodent studies. Use R packages (e.g.,
lme4) to model random effects . - Power Analysis : Predefine sample sizes using G*Power (α = 0.05, β = 0.2) to ensure detectability of ≥30% reduction in cytokine levels .
- Preregistration : Document hypotheses and analysis plans on platforms like OSF to reduce HARKing (Hypothesizing After Results are Known) .
Q. How can researchers ensure reproducibility when testing Agent 43 across labs?
Methodological Answer:
- Standardized Protocols : Adopt ARRIVE guidelines for animal studies and MIAME for omics data .
- Compound Characterization : Publish HPLC purity certificates (>95%), NMR spectra, and storage conditions (−80°C in DMSO) .
- Inter-Lab Replication : Share aliquots of Agent 43 with collaborating labs for blinded validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
